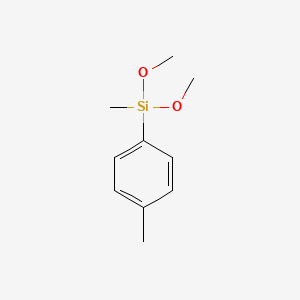

p-Tolylmethyldimethoxysilane

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-methyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-9-5-7-10(8-6-9)13(4,11-2)12-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRHXYMVUBPPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273816 | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-88-3 | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51501-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of p-Tolylmethyldimethoxysilane via Grignard Reaction

Abstract

Organosilanes are pivotal intermediates in organic synthesis and materials science, valued for their unique reactivity and stability. This guide provides an in-depth, technical exploration of a robust and widely utilized method for synthesizing a specific organosilane, p-Tolylmethyldimethoxysilane. The synthesis is achieved through the nucleophilic addition of a p-tolyl Grignard reagent to an appropriate methoxysilane precursor. This document will elucidate the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, discuss critical safety considerations, and outline methods for the purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis who require a comprehensive understanding of this synthetic pathway.

Introduction: The Significance of Arylsilanes

Organosilanes, compounds featuring a silicon-carbon bond, are fundamental building blocks in a vast array of chemical applications.[1] Their utility stems from the unique electronic and steric properties conferred by the silicon atom. Arylsilanes, in particular, serve as versatile precursors in cross-coupling reactions, protecting group chemistry, and the synthesis of advanced materials such as silicones and functionalized polymers.[2] The p-tolyl moiety, a common structural motif in pharmaceuticals and organic materials, imparts specific characteristics to the silane, influencing its reactivity and physical properties.

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[3] Its application in organosilane synthesis involves the reaction of an organomagnesium halide (the Grignard reagent) with a silicon-containing electrophile.[2] This guide focuses on the synthesis of p-Tolylmethyldimethoxysilane, a valuable intermediate, by reacting p-tolylmagnesium bromide with methyltrimethoxysilane.

Mechanistic Insights: The Grignard Reaction with Alkoxysilanes

The synthesis of p-Tolylmethyldimethoxysilane proceeds via a nucleophilic substitution at the silicon center. The Grignard reagent, p-tolylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic silicon atom of methyltrimethoxysilane.[4]

The reaction can be conceptualized in the following key stages:

-

Formation of the Grignard Reagent: The process begins with the formation of p-tolylmagnesium bromide from p-bromotoluene and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[5] This reaction occurs on the surface of the magnesium metal and is highly sensitive to moisture and oxygen.[3][6]

-

Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent renders the p-tolyl group nucleophilic. This nucleophile attacks the electron-deficient silicon atom of methyltrimethoxysilane.

-

Leaving Group Departure: The reaction with alkoxysilanes involves the displacement of a methoxy group (-OCH3), which is a relatively poor leaving group compared to halides.[4] The reaction is believed to proceed through a four-center transition state, involving the coordination of the silane to the magnesium center, followed by rearrangement to form the products.[4][7]

-

Product Formation: The departure of the methoxy group as a magnesium salt results in the formation of the desired p-Tolylmethyldimethoxysilane.

It is important to note that the reaction can potentially proceed further, with the newly formed arylsilane reacting with another equivalent of the Grignard reagent to form di- and tri-arylated silanes.[8][9] Controlling the stoichiometry and reaction conditions, such as low temperatures, is crucial to favor the formation of the mono-arylated product.[8][10]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of p-Tolylmethyldimethoxysilane. Adherence to these steps, particularly regarding anhydrous conditions and inert atmosphere, is critical for a successful outcome.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 | |

| p-Bromotoluene | CH₃C₆H₄Br | 171.04 | 17.1 g (12.9 mL) | 0.10 | |

| Methyltrimethoxysilane | CH₃Si(OCH₃)₃ | 136.22 | 13.6 g (14.4 mL) | 0.10 | |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Distilled from sodium/benzophenone |

| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | - | 100 mL | - | For quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Schlenk line (recommended for optimal inert atmosphere)[11]

-

Syringes and needles

-

Separatory funnel (500 mL)

-

Rotary evaporator

Reaction Workflow Diagram

Caption: Workflow for the synthesis of p-Tolylmethyldimethoxysilane.

Detailed Procedure

Part 1: Preparation of p-Tolylmagnesium Bromide

-

Glassware Preparation: All glassware must be scrupulously dried in an oven at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon.[12] This is the most critical step, as Grignard reagents are readily destroyed by water.[12][13]

-

Initiation: Place the magnesium turnings in the three-neck flask equipped with a stir bar, reflux condenser, and dropping funnel. Add approximately 20 mL of anhydrous THF.

-

In the dropping funnel, prepare a solution of p-bromotoluene in 80 mL of anhydrous THF.

-

Add a small portion (approx. 5-10 mL) of the p-bromotoluene solution to the magnesium suspension. The reaction should initiate spontaneously, evidenced by cloudiness, bubbling, and gentle refluxing of the solvent.[5] If the reaction does not start, gentle warming with a heat gun or the addition of a small iodine crystal can be used for activation.[13]

-

Grignard Formation: Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[14] The formation of the Grignard reagent is an exothermic process.[13] An ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[13][15]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be a grayish-brown color.

Part 2: Reaction with Methyltrimethoxysilane

-

Cool the freshly prepared p-tolylmagnesium bromide solution to 0°C using an ice-water bath.

-

Add the methyltrimethoxysilane, dissolved in 50 mL of anhydrous THF, to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at a controlled rate to maintain the temperature below 10°C. This "reverse addition" (adding the Grignard to the silane) can also be employed to favor monosubstitution.[2] Low-temperature addition is crucial to minimize the formation of diarylated byproducts.[8][9]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.

Part 3: Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution. This will quench any unreacted Grignard reagent and hydrolyze the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a colorless to pale yellow oil. Purify the p-Tolylmethyldimethoxysilane by vacuum distillation to obtain the final product.

Characterization and Analysis

The identity and purity of the synthesized p-Tolylmethyldimethoxysilane should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation.

-

¹H NMR: Expect signals corresponding to the aromatic protons of the p-tolyl group (two doublets in the ~7.0-7.6 ppm range), the methyl protons on the aromatic ring (~2.4 ppm), the methoxy protons on the silicon atom (~3.6 ppm, a singlet integrating to 6H), and the methyl protons directly attached to silicon (~0.3 ppm, a singlet integrating to 3H).

-

¹³C NMR: Will show characteristic signals for the aromatic carbons, the tolyl methyl carbon, the methoxy carbons, and the silicon-bound methyl carbon.

-

²⁹Si NMR: Can provide definitive evidence of the silicon environment.[16]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the product and identifying any potential byproducts, such as the diarylated silane. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands to look for include Si-O-C stretching (~1080 cm⁻¹), Si-C stretching, and aromatic C-H and C=C stretching frequencies.[16]

Safety, Handling, and Troubleshooting

Hazard Identification and Control

The synthesis of Grignard reagents is a hazardous procedure that requires strict safety protocols.

-

Flammability: Ethers like THF and diethyl ether are extremely flammable and volatile.[13] All operations must be conducted in a well-ventilated chemical fume hood, away from any ignition sources.[11]

-

Exothermic Reaction: The formation of the Grignard reagent and its quenching are highly exothermic and can lead to a runaway reaction if not properly controlled.[11][15] Always have an ice bath ready to moderate the reaction temperature.[15]

-

Reactivity: Grignard reagents are highly reactive with water, protic solvents, oxygen, and carbon dioxide.[5][17] Strict anhydrous and inert atmosphere techniques are mandatory.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (such as Nomex or nitrile gloves) must be worn at all times.[11][15]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Solution(s) |

| Reaction fails to initiate | - Wet glassware or solvent.- Magnesium surface is oxidized. | - Rigorously dry all equipment and use anhydrous solvents.[18]- Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[13] |

| Low yield of product | - Incomplete formation of Grignard reagent.- Grignard reagent quenched by moisture/air.- Loss of product during work-up. | - Ensure complete reaction of magnesium.- Maintain a robust inert atmosphere throughout.- Perform extractions and transfers carefully. |

| Formation of significant byproducts (e.g., diarylated silane) | - Reaction temperature too high.- Incorrect stoichiometry (excess Grignard reagent). | - Maintain low temperature during the addition of the silane.[8]- Use a slight excess of the silane or employ a "reverse addition" protocol.[2] |

Conclusion

The synthesis of p-Tolylmethyldimethoxysilane via the Grignard reaction is a reliable and scalable method for producing this valuable organosilane intermediate. Success hinges on a thorough understanding of the reaction mechanism, meticulous attention to experimental detail—particularly the exclusion of water and oxygen—and adherence to stringent safety protocols. By following the comprehensive guidelines presented in this document, researchers can confidently and safely execute this synthesis, enabling further advancements in their respective fields of chemical and pharmaceutical development.

References

-

What are Grignard reagent preparation precautions during preparation? - Quora. (2022-02-19). Retrieved from [Link]

-

Tuulmets, A., & Vapper, M. (2010). A Kinetic View of the Mechanism of the Grignard Reaction with Alkoxysilanes. Polymer-Plastics Technology and Engineering, 49(12), 1269-1273. Retrieved from [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). American Chemical Society. Retrieved from [Link]

-

Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69(24), 8305–8314. Retrieved from [Link]

-

Synthesis of arylsiloxanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69(24), 8305–8314. Request PDF. Retrieved from [Link]

-

Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

-

Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

-

Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023, March 16). MDPI. Retrieved from [Link]

-

Organosilicon Reagents in Natural Product Synthesis. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Tuulmets, A., & Vapper, M. (2005). Rate and equilibrium constants for the Grignard reaction with alkoxysilanes. Proceedings of the Estonian Academy of Sciences, Chemistry, 54(3), 143-149. Retrieved from [Link]

- Synthesis of organo chlorosilanes from organosilanes. (2019). Google Patents.

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025, February 22). ACS Publications. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1-p-TOLYLCYCLOPROPANOL. (1967). Organic Syntheses, 47, 108. Retrieved from [Link]

-

Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1978). Accounts of Chemical Research, 11(8), 281–287. Retrieved from [Link]

-

GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc. Retrieved from [Link]

- The purification process of trimethyl silane. (n.d.). Google Patents.

-

Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. (n.d.). Retrieved from [Link]

-

Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources. (n.d.). ChemRxiv. Retrieved from [Link]

-

Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. (2013, November 12). Retrieved from [Link]

-

NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. (n.d.). MDPI. Retrieved from [Link]

-

NMR Applications for Polymer Characterisation. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR-TS: de novo molecule identification from NMR spectra. (n.d.). PMC - NIH. Retrieved from [Link]

-

Solid-State Nuclear Magnetic Resonance Spectroscopy Assisted Structure Determination of Coordination Polymers. (n.d.). Retrieved from [Link]

- Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide. (2001). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gelest.com [gelest.com]

- 3. byjus.com [byjus.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. kirj.ee [kirj.ee]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Arylsiloxane synthesis [organic-chemistry.org]

- 11. dchas.org [dchas.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. acs.org [acs.org]

- 16. researchgate.net [researchgate.net]

- 17. artscimedia.case.edu [artscimedia.case.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of the Si-O Bond in p-Tolylmethyldimethoxysilane

This guide provides a comprehensive examination of the silicon-oxygen (Si-O) bond reactivity in p-Tolylmethyldimethoxysilane. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the underlying principles, mechanistic pathways, and experimental considerations essential for leveraging this versatile organosilane in advanced applications. We will dissect the factors governing the hydrolysis and condensation reactions, offering both theoretical grounding and field-proven methodologies for precise control and analysis.

Foundational Principles: The Nature of the Si-O Bond

The Si-O bond is the cornerstone of silicate and silicone chemistry, yet its character is fundamentally different from its carbon analogue, the C-O bond. The Si-O bond is longer, more polar, and possesses a unique blend of sigma (σ) and partial pi (π) character, arising from the interaction between oxygen's lone pair p-orbitals and silicon's empty d-orbitals.[1] This results in a bond that is thermodynamically strong (~100 kcal/mol) but kinetically labile, especially in the presence of nucleophilic or electrophilic catalysts.[1][2]

In p-Tolylmethyldimethoxysilane, the silicon atom is bonded to two methoxy groups, a methyl group, and a p-tolyl group. The reactivity of the Si-O(Me) bonds is influenced by:

-

Inductive Effects : The electron-donating nature of the methyl and p-tolyl groups increases electron density on the silicon atom, which can influence the kinetics of catalytic reactions.

-

Steric Hindrance : The bulky p-tolyl group can sterically hinder the approach of nucleophiles to the silicon center, affecting reaction rates compared to less substituted silanes.[3]

The transformation of alkoxysilanes into siloxanes via hydrolysis and subsequent condensation is a critical process in materials science, particularly in sol-gel chemistry and as a mechanism for surface modification.[4][5]

Core Reaction Pathways: Hydrolysis and Condensation

The primary reaction involving the Si-O bond in p-Tolylmethyldimethoxysilane is hydrolysis, where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH) to form a silanol. This is typically followed by a condensation reaction, where silanols react with each other or with unhydrolyzed alkoxysilanes to form stable siloxane (Si-O-Si) bridges.[6][7]

These reactions can be catalyzed by either acids or bases, and the chosen catalyst profoundly impacts the reaction mechanism and kinetics.[7]

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the rapid protonation of an oxygen atom in a methoxy group.[7] This makes the leaving group (methanol) more stable and renders the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[7] For phenylalkoxysilanes, studies suggest the acid-catalyzed hydrolysis follows a mechanism involving a positive intermediate, possibly a highly reactive siliconium ion (Sɴ1-Si type).[4][5][8]

The key steps are:

-

Protonation : A methoxy oxygen is rapidly and reversibly protonated.

-

Leaving Group Departure : The protonated methanol molecule departs, potentially forming a transient, positively charged silicon intermediate.

-

Nucleophilic Attack : A water molecule attacks the electrophilic silicon center.

-

Deprotonation : The resulting species is deprotonated to yield the silanol and regenerate the acid catalyst.

Caption: Proposed acid-catalyzed hydrolysis pathway for alkoxysilanes.

Base-Catalyzed Mechanism

In alkaline media, the reaction proceeds via nucleophilic attack of a hydroxide ion (or a deprotonated silanol) on the silicon atom.[6][7] This forms a pentacoordinate, negatively charged intermediate (a silicate).[5] This mechanism is generally considered to be an Sɴ2-type substitution at the silicon center (Sɴ2-Si).[7]

The key steps are:

-

Nucleophilic Attack : A hydroxide ion attacks the electron-deficient silicon atom.

-

Intermediate Formation : A transient, pentacoordinate silicon intermediate is formed.

-

Leaving Group Expulsion : The methoxide ion is expelled.

-

Proton Transfer : The methoxide ion is rapidly protonated by water to form methanol.

Caption: Proposed base-catalyzed hydrolysis pathway for alkoxysilanes.

Quantitative Analysis of Reaction Kinetics

Understanding the kinetics of hydrolysis and condensation is paramount for controlling processes like coating formation or nanoparticle synthesis. The reaction rates are highly dependent on factors including pH, catalyst, solvent, and temperature.[9][10]

| Parameter | Acid Catalysis (pH < 4) | Base Catalysis (pH > 7) |

| Mechanism Type | Sɴ1-Si or Sɴ2-Si (debated) | Sɴ2-Si |

| Key Intermediate | Protonated silane, possible siliconium ion[5] | Pentacoordinate silicate[5] |

| Rate Determining Step | Often the attack of water on the protonated silane | Nucleophilic attack of OH⁻ on the silane |

| Effect of Steric Hindrance | Less pronounced; rate is often dominated by electronic effects | Significant; bulky groups slow the reaction rate[7] |

| Condensation Rate | Slower condensation, favors linear chains | Faster condensation, favors highly branched networks |

Experimental Protocols for Reactivity Studies

A self-validating experimental workflow is crucial for obtaining reliable kinetic data. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is an exceptionally powerful tool for this purpose as it allows for the direct observation and quantification of all silicon-containing species in the reaction mixture.[11][12]

Workflow for Kinetic Analysis via ²⁹Si NMR

Caption: Experimental workflow for studying silane reactivity using NMR.

Detailed Methodology: Monitoring Hydrolysis by ²⁹Si NMR Spectroscopy

This protocol provides a robust method for quantifying the hydrolysis of p-Tolylmethyldimethoxysilane.

A. Materials & Reagents:

-

p-Tolylmethyldimethoxysilane (High Purity)

-

Solvent (e.g., Acetonitrile, Dioxane, or Ethanol/Water mixture)

-

Deionized Water

-

Catalyst (e.g., 0.1 M HCl for acid catalysis, 0.1 M NH₄OH for base catalysis)

-

Internal Standard (e.g., Tetramethylsilane - TMS, optional)

-

Relaxation Agent (e.g., Chromium(III) acetylacetonate - Cr(acac)₃)

B. Experimental Procedure:

-

Stock Solution Preparation : Prepare a stock solution of p-Tolylmethyldimethoxysilane in the chosen solvent. A typical concentration is 0.1-0.5 M.

-

NMR Sample Preparation : In an NMR tube, combine a precise volume of the silane stock solution with the solvent. Add the relaxation agent Cr(acac)₃ to a final concentration of ~10-20 mM. Causality Note: The paramagnetic Cr(acac)₃ shortens the long T₁ relaxation times of ²⁹Si nuclei, ensuring that spectra can be acquired more rapidly without saturation and that peak integrations are truly quantitative.[11]

-

Initiation of Reaction : Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C). Acquire an initial spectrum (t=0) before adding the catalyst.

-

Catalyst Addition : Carefully add a precise amount of the catalyst solution and water to initiate the hydrolysis reaction. The molar ratios of silane:water:catalyst must be strictly controlled and documented.

-

Time-Resolved Data Acquisition : Immediately begin acquiring a series of ²⁹Si NMR spectra at regular time intervals (e.g., every 5-15 minutes). Use an automated acquisition program for consistency.

C. Data Analysis:

-

Identify Species : Process the spectra to identify the distinct chemical shifts for the different silicon species. You will typically observe:

-

p-Tolylmethyldimethoxysilane (starting material)

-

p-Tolylmethyl(methoxy)silanol (partially hydrolyzed)

-

p-Tolylmethyldisilanol (fully hydrolyzed)

-

Various dimeric and oligomeric siloxanes (condensation products)[12]

-

-

Quantify Concentrations : Integrate the area of each corresponding peak in every spectrum. The relative concentration of each species is proportional to its peak area.[11]

-

Kinetic Plotting : Plot the concentration of the starting material and key products as a function of time.

-

Determine Rate Constants : Fit the concentration-time data to the appropriate integrated rate law (e.g., pseudo-first-order) to extract the reaction rate constants (k).[11]

Conclusion

The reactivity of the Si-O bond in p-Tolylmethyldimethoxysilane is a nuanced interplay of electronic effects, steric hindrance, and reaction conditions. Its behavior is dictated by well-defined, catalyst-dependent mechanistic pathways, primarily hydrolysis and condensation. A thorough understanding of these principles, combined with robust analytical techniques like time-resolved ²⁹Si NMR, empowers researchers to precisely control the transformation of this molecule. This control is fundamental to its successful application in creating advanced materials, modifying surfaces, and developing novel chemical entities. The methodologies and insights provided in this guide serve as a validated foundation for professionals aiming to harness the full potential of organosilane chemistry.

References

-

Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191. [Link][8]

-

Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar. [Link][4]

-

Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. [Link][9]

-

Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191. [Link][5]

-

Issa, A. A., El-Azazy, M., & Luyt, A. S. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(6), 1288. [Link][6]

-

Issa, A. A., El-Azazy, M., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17482. [Link][10]

-

Gormong, E. A., Sneddon, D. S., et al. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry, 88(5), 2939–2949. [Link][13]

-

Gormong, E. A., Sneddon, D. S., et al. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry. [Link][3]

-

Issa, A. A., El-Azazy, M., & Luyt, A. S. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link][7]

-

Papavasiliou, G., et al. (2024). Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Coating. MDPI. [Link][12]

-

Rocha, L. A., et al. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI. [Link][2]

-

De Poater, F., & Scheschkewitz, D. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. PMC. [Link][1]

Sources

- 1. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Coating | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

p-Tolylmethyldimethoxysilane: A Versatile Precursor in Modern Organosilicon Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organosilicon chemistry, the strategic selection of precursors is paramount to achieving desired molecular architectures and material properties. p-Tolylmethyldimethoxysilane (CAS No. 17873-30-2) has emerged as a key building block, offering a unique combination of reactivity and stability. Its utility stems from the presence of two hydrolyzable methoxy groups, a stable methyl group, and a p-tolyl group, which can be leveraged for a variety of transformations. This guide provides a comprehensive overview of p-Tolylmethyldimethoxysilane, from its synthesis and physicochemical properties to its applications as a precursor in the generation of novel siloxanes and in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization

p-Tolylmethyldimethoxysilane is a combustible liquid that requires careful handling in a well-ventilated area, away from ignition sources.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17873-30-2 | [2] |

| Molecular Formula | C₁₀H₁₆O₂Si | |

| Molecular Weight | 196.32 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not definitively available in searched literature | |

| Density | Not definitively available in searched literature | |

| Refractive Index | Not definitively available in searched literature | |

| Flash Point | 67°C | [3] |

Spectroscopic Characterization:

The structural integrity of p-Tolylmethyldimethoxysilane is confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl protons on the silicon atom, the methoxy protons, the aromatic protons of the p-tolyl group, and the methyl protons of the tolyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the silicon-bound methyl carbon, the methoxy carbons, and the carbons of the p-tolyl group.

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for Si-O-C, Si-C, and C-H bonds, confirming the presence of the methoxy, methyl, and p-tolyl moieties.

Synthesis of p-Tolylmethyldimethoxysilane

The most common and efficient method for the synthesis of p-Tolylmethyldimethoxysilane is the Grignard reaction. This involves the reaction of a p-tolyl Grignard reagent, such as p-tolylmagnesium bromide, with methyldichlorosilane or a related methyldialkoxysilane.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the carbanionic carbon of the p-tolyl Grignard reagent on the electrophilic silicon atom of the silane precursor. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent.[4]

Step 1: Formation of the Grignard Reagent p-Bromotoluene reacts with magnesium turnings in anhydrous ether to form p-tolylmagnesium bromide.

Step 2: Nucleophilic Substitution The p-tolylmagnesium bromide then reacts with methyldimethoxysilane in a nucleophilic substitution reaction, displacing one of the methoxy groups to form the desired p-Tolylmethyldimethoxysilane and a magnesium salt byproduct.

Experimental Protocol: Grignard Synthesis

The following is a general procedure for the synthesis of aryltrialkoxysilanes, which can be adapted for p-Tolylmethyldimethoxysilane.[5]

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Methyldimethoxysilane

-

Anhydrous diethyl ether or THF

-

Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of p-bromotoluene in anhydrous ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until the magnesium is consumed.

-

Reaction with Silane: Cool the Grignard reagent to 0°C. Slowly add methyldimethoxysilane to the stirred solution of the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure p-Tolylmethyldimethoxysilane.

Applications in Organosilicon Chemistry

Precursor for Siloxanes and Silicone Polymers

The two methoxy groups on the silicon atom of p-Tolylmethyldimethoxysilane are susceptible to hydrolysis, making it an excellent precursor for the synthesis of siloxanes and silicone polymers.[6][7][8]

Hydrolysis and Condensation: Under controlled conditions (e.g., addition of water and a catalyst), p-Tolylmethyldimethoxysilane undergoes hydrolysis to form the corresponding silanol, p-tolyl(methyl)silanediol. This intermediate is unstable and readily undergoes condensation to form siloxane bonds (Si-O-Si), leading to the formation of linear or cyclic oligosiloxanes. The p-tolyl group imparts specific properties, such as thermal stability and hydrophobicity, to the resulting polymers.

Experimental Protocol: Hydrolysis to a Disiloxane (General Procedure)

Materials:

-

p-Tolylmethyldimethoxysilane

-

Water

-

A suitable solvent (e.g., acetone, ethanol)

-

An acid or base catalyst (e.g., HCl, NaOH)

Procedure:

-

Dissolve p-Tolylmethyldimethoxysilane in the chosen solvent in a round-bottom flask.

-

Add a stoichiometric amount of water and a catalytic amount of acid or base.

-

Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, neutralize the catalyst.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude disiloxane.

-

Purify the product by column chromatography or distillation.

Hiyama Cross-Coupling Reactions

p-Tolylmethyldimethoxysilane can serve as a coupling partner in palladium-catalyzed Hiyama cross-coupling reactions.[9][10][11][12] This reaction forms a carbon-carbon bond between an organosilane and an organic halide. The use of organosilanes is advantageous due to their low toxicity and stability compared to other organometallic reagents.

Reaction Mechanism: The catalytic cycle of the Hiyama coupling involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the organic halide (e.g., an aryl bromide) to form a palladium(II) species.

-

Transmetalation: The organosilane is activated by a fluoride source or a base, facilitating the transfer of the p-tolyl group from the silicon to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the palladium(0) catalyst.

Experimental Protocol: Hiyama Cross-Coupling (General Procedure) [12]

Materials:

-

p-Tolylmethyldimethoxysilane

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., PdCl₂)

-

Fluoride source (e.g., TBAF·3H₂O)

-

Anhydrous toluene

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Under a nitrogen atmosphere, charge a reaction tube with the aryl halide (0.5 mmol), p-Tolylmethyldimethoxysilane (1.0 mmol), PdCl₂ (0.025 mmol), and TBAF·3H₂O (1.0 mmol).

-

Add anhydrous toluene (3 mL) to the mixture.

-

Heat the reaction mixture at 100°C for 10 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the biaryl product.

Safety and Handling

p-Tolylmethyldimethoxysilane is a combustible liquid and an eye irritant.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames. In case of fire, use carbon dioxide, dry chemical, or foam extinguishers.[1] Store in a tightly closed container in a cool, dry place.

Conclusion

p-Tolylmethyldimethoxysilane is a valuable and versatile precursor in organosilicon chemistry. Its synthesis via the Grignard reaction is straightforward, and its dual reactivity allows for its use in the construction of tailored siloxane-based materials and as a coupling partner in palladium-catalyzed C-C bond formation. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore the full potential of this important organosilicon building block in their synthetic endeavors.

References

-

Gelest, Inc. (2017). Safety Data Sheet: p-TOLYLMETHYLDIMETHOXYSILANE. [Link]

- Ashby, E. C., & DePriest, R. N. (1982). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 104(23), 6337–6344.

-

LookChem. (n.d.). Cas 17873-30-2,P-TOLYLMETHYLDIMETHOXYSILANE. Retrieved from [Link]

- Alacid, E., & Nájera, C. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 19(14), 1334-1357.

- Gao, W., et al. (2006). Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions. Synlett, 2006(18), 2959-2962.

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of PTA and FTIR spectra of DDM, TEP, and PTA. Retrieved from [Link]

- Saveant, J. M. (2003). Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX. Indian Journal of Chemistry - Section A, 42(12), 2947-2955.

- Li, J. H., et al. (2008). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Tetrahedron Letters, 49(48), 6828-6830.

-

The Organic Chemistry Tutor. (2020, July 28). Grignard Reagent Synthesis | Complete Reaction Mechanism | Organometallic Chemistry [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

-

Denmark Group. (n.d.). Mechanism of Grignard Reagent Formation. Retrieved from [Link]

- Gauthier, D. R., Jr., et al. (2006). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 8(21), 4787–4790.

-

Organic Chemistry Portal. (n.d.). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. Retrieved from [Link]

-

SpectraBase. (n.d.). p-tolyl-trimethylsilane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, characterization and Study of the physical properties of some new silicone polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Siloxane‐containing polymers: from synthesis and characterization to advanced applications and sustainability. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2. Retrieved from [Link]

- Corriu, R. J. P., et al. (1993). Polyfunctional Carbosilanes and Organosilicon Compounds. Synthesis via Grignard Reactions. Tetrahedron Letters, 34(13), 2111–2114.

-

Biyuan. (n.d.). A Comprehensive Analysis of Heptamethyltrisiloxane's Physical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Silicon-Containing Polymeric Materials. Retrieved from [Link]

-

PubMed. (n.d.). SYNTHESIS AND APPLICATIONS OF Fe3O4/SiO2 CORE-SHELL MATERIALS. Retrieved from [Link]

-

MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 919-30-2,3-Aminopropyltriethoxysilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of MQ silicone resins. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

- Fornasier, F. R., et al. (1951). Density, refractive index, boiling point, and vapor pressure of eight monoolefin (1-alkene), six pentadiene, and two cyclomonoolefin hydrocarbons. Journal of Research of the National Bureau of Standards, 47(4), 287-293.

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0068446). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Sakurai, H., Kira, M., & Kumada, M. (1967). A grignard reagent from chloromethyl methyl sulphide and its use in the preparation of methylthiomethyl-substituted polysilanes.

Sources

- 1. gelest.com [gelest.com]

- 2. Cas 17873-30-2,P-TOLYLMETHYLDIMETHOXYSILANE | lookchem [lookchem.com]

- 3. P-TOLYLDIMETHYLCHLOROSILANE | 35239-30-6 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]

- 6. Synthesis, characterization and Study of the physical properties of some new silicone polymers | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Sci-Hub. Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions / Synthesis, 2006 [sci-hub.box]

- 11. Hiyama Coupling [organic-chemistry.org]

- 12. Redirecting [linkinghub.elsevier.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of p-Tolylmethyldimethoxysilane

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of p-Tolylmethyldimethoxysilane. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical experimental methodologies to offer a thorough understanding of the thermal behavior of this organosilane.

Introduction: The Significance of Thermal Stability in Organosilanes

p-Tolylmethyldimethoxysilane [(CH₃C₆H₄)(CH₃)Si(OCH₃)₂] is an organosilane compound with a unique combination of aromatic and aliphatic moieties bonded to a central silicon atom. Its applications can range from serving as a chemical intermediate to a component in the formulation of advanced materials where thermal stability is a critical performance parameter.[1][2] Understanding the thermal decomposition behavior of this molecule is paramount for predicting its performance at elevated temperatures, ensuring safe handling, and controlling the properties of materials derived from it.

The thermal stability of an organosilane is intrinsically linked to the strength of its covalent bonds.[3] The silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds are notably strong, contributing to the overall thermal robustness of these compounds.[3][4] However, the presence of various organic substituents introduces a range of bond dissociation energies, creating specific pathways for thermal degradation. This guide will explore these pathways through a combination of theoretical principles and established analytical techniques.

Theoretical Framework: Bond Dissociation Energies and Decomposition Postulates

The thermal decomposition of a molecule is initiated by the cleavage of its weakest bonds. An examination of the bond dissociation energies (BDEs) within p-Tolylmethyldimethoxysilane provides a theoretical basis for predicting the initial steps of its thermal degradation.

| Bond Type | Representative Bond Dissociation Energy (kJ/mol) | Relevance to p-Tolylmethyldimethoxysilane |

| Si-C (aryl) | ~435 | Strength of the bond between silicon and the tolyl group. |

| Si-C (methyl) | ~335-389 | Strength of the bond between silicon and the methyl group.[4] |

| Si-O | ~460 | Strength of the bonds between silicon and the methoxy groups.[4] |

| C-H (aromatic) | ~430-470 | Strength of the C-H bonds on the tolyl ring. |

| C-H (methyl on tolyl) | ~355-385 | Strength of the C-H bonds on the methyl group of the tolyl substituent. |

| C-H (methyl on Si) | ~410-435 | Strength of the C-H bonds on the methyl group directly attached to silicon. |

| C-O | ~335 | Strength of the bond within the methoxy groups. |

| C-C (aryl-methyl) | ~389 | Strength of the bond between the aromatic ring and the methyl group of the tolyl substituent. |

Note: The BDE values are representative and can vary based on the specific molecular environment.[3][4][5][6][7]

Based on these BDEs, the initial decomposition is most likely to occur at the Si-C (methyl) bond, as it is generally weaker than the Si-C (aryl) and Si-O bonds.[3] However, other pathways, such as rearrangements and eliminations, can also be initiated at elevated temperatures.

The primary postulated decomposition pathways include:

-

Homolytic Cleavage: The breaking of a bond to form two radical species. The Si-C (methyl) bond is a likely candidate for initial homolytic cleavage.

-

Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of more stable intermediates or products.

-

Hydrolysis and Condensation: In the presence of water, the methoxy groups are susceptible to hydrolysis, forming silanols (Si-OH).[8][9] These silanols can then undergo condensation to form siloxane (Si-O-Si) linkages, a process that can occur at elevated temperatures and influence the overall decomposition profile.[8]

Experimental Analysis of Thermal Stability

A comprehensive understanding of the thermal stability of p-Tolylmethyldimethoxysilane requires the application of specialized analytical techniques. The following sections detail the experimental protocols for key thermal analysis methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[10]

Experimental Protocol:

-

Instrumentation: A high-resolution thermogravimetric analyzer equipped with a precision microbalance and a furnace capable of a controlled heating rate is utilized.[11]

-

Sample Preparation: A small, representative sample of p-Tolylmethyldimethoxysilane (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting data of mass loss versus temperature is plotted. The onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) are determined from the TGA and derivative thermogravimetric (DTG) curves, respectively.[1][12][13]

Illustrative TGA/DTG Data:

| Parameter | Expected Value Range |

| Onset of Decomposition (Tonset) | 250 - 350 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 °C |

| Residual Mass at 800 °C | 10 - 30% (as silica/silicon carbide) |

Note: This data is illustrative and based on the analysis of structurally similar organosilane compounds.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[16]

Experimental Protocol:

-

Instrumentation: A differential scanning calorimeter with a sensitive heat flux or power compensation sensor is used.

-

Sample Preparation: A small amount of p-Tolylmethyldimethoxysilane (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Temperature Program: A heat-cool-heat cycle is often employed. For example, the sample is heated from ambient to a temperature above its expected melting point, cooled at a controlled rate, and then reheated. A typical heating/cooling rate is 10 °C/min.

-

Data Analysis: The heat flow is plotted against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified as peaks. The glass transition temperature (Tg) appears as a step change in the baseline.

Expected DSC Features:

| Thermal Event | Expected Temperature Range |

| Melting Point (Tm) | Dependent on purity |

| Onset of Exothermic Decomposition | > 250 °C |

Note: The presence and temperature of these events can be influenced by the purity of the sample and the experimental conditions.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Identification of Decomposition Products: Advanced Hyphenated Techniques

To elucidate the decomposition mechanism, it is crucial to identify the volatile products formed during thermal degradation. Hyphenated techniques that couple thermal analysis with spectroscopic or chromatographic methods are invaluable for this purpose.

TGA-Mass Spectrometry (TGA-MS)

TGA-MS combines the quantitative mass loss data from TGA with the qualitative and quantitative identification of evolved gases by mass spectrometry.[10][17][18][19][20]

Experimental Protocol:

-

Instrumentation: A TGA instrument is coupled to a mass spectrometer via a heated transfer line to prevent condensation of the evolved products.

-

Analysis Conditions: The TGA is run under the same conditions as described in section 3.1.

-

MS Data Acquisition: The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range to detect expected fragments.

-

Data Correlation: The evolution profiles of specific m/z values are correlated with the mass loss steps observed in the TGA data.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the complex mixture of volatile and semi-volatile compounds produced during the rapid thermal decomposition (pyrolysis) of a sample.[21][22][23]

Experimental Protocol:

-

Instrumentation: A pyrolyzer is interfaced with a gas chromatograph-mass spectrometer system.

-

Pyrolysis: A small amount of the sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere.

-

GC Separation: The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Identification: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

Proposed Decomposition Mechanism of p-Tolylmethyldimethoxysilane

Based on the theoretical bond dissociation energies and established decomposition patterns of similar organosilanes, a multi-step decomposition mechanism for p-Tolylmethyldimethoxysilane is proposed.

Step 1: Initial Homolytic Cleavage

The primary initiation step is the homolytic cleavage of the weakest bond, which is likely the Si-C (methyl) bond, to form a silyl radical and a methyl radical.

(CH₃C₆H₄)(CH₃)Si(OCH₃)₂ → (CH₃C₆H₄)Si(OCH₃)₂• + •CH₃

Step 2: Radical Propagation and Rearrangement

The highly reactive radical species can then participate in a series of propagation reactions, including hydrogen abstraction and rearrangements. For example, the silyl radical can undergo intramolecular rearrangement.

Step 3: Elimination and Formation of Volatile Products

At higher temperatures, elimination reactions can lead to the formation of stable volatile products. For instance, the methoxy groups can be involved in the elimination of formaldehyde or methanol.

Step 4: Hydrolysis and Condensation (if moisture is present)

If trace amounts of water are present, hydrolysis of the methoxy groups will occur, leading to the formation of silanol intermediates.[8][9] These silanols can then undergo condensation to form siloxane oligomers and polymers.

(CH₃C₆H₄)(CH₃)Si(OCH₃)₂ + 2H₂O → (CH₃C₆H₄)(CH₃)Si(OH)₂ + 2CH₃OH

n(CH₃C₆H₄)(CH₃)Si(OH)₂ → [-(CH₃C₆H₄)(CH₃)Si-O-]n + nH₂O

Predicted Decomposition Products:

Based on the proposed mechanism, the following decomposition products are anticipated:

-

Low Molecular Weight Hydrocarbons: Methane, ethane (from methyl radical recombination).

-

Aromatic Compounds: Toluene, benzene.

-

Oxygenated Organics: Methanol, formaldehyde.

-

Siloxanes: Cyclic and linear siloxane oligomers.

-

Solid Residue: A mixture of silica (SiO₂) and silicon carbide (SiC) at high temperatures.

Caption: Proposed decomposition pathway for p-Tolylmethyldimethoxysilane.

Conclusion

The thermal stability and decomposition of p-Tolylmethyldimethoxysilane are governed by the interplay of its constituent bond strengths and the availability of various reaction pathways. While possessing a relatively stable Si-O and Si-aryl framework, the Si-methyl bond presents a likely initiation point for thermal degradation. A comprehensive analysis utilizing TGA, DSC, and hyphenated techniques like TGA-MS and Py-GC-MS is essential for a complete understanding of its decomposition profile. The proposed multi-step mechanism, involving initial homolytic cleavage, subsequent radical reactions, and potential hydrolysis and condensation, provides a robust framework for predicting the thermal behavior and decomposition products of this important organosilane. This knowledge is critical for its effective and safe application in advanced materials and chemical synthesis.

References

-

Kinetic analysis of the thermal processing of silica and organosilica. (2014). PubMed. [Link]

-

Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. (n.d.). MDPI. [Link]

-

A detailed kinetic study of the thermal decomposition of tetraethoxysilane. (n.d.). Computational Modelling Group, University of Cambridge. [Link]

-

Surface Decomposition Kinetics of Organosilane Precursors to Silicon Carbide. (n.d.). ResearchGate. [Link]

-

Organosilicon chemistry. (n.d.). Wikipedia. [Link]

-

Walsh, R. Bond Dissociation Energies in Organosilicon Compounds. (n.d.). Gelest. [Link]

-

Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). Gelest. [Link]

-

Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). (n.d.). Process Insights. [Link]

-

Quantitative and Qualitative Analysis of Surface Modified Cellulose Utilizing TGA-MS. (2016). MDPI. [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). Semantic Scholar. [Link]

-

Quantitative and Qualitative Analysis of Surface Modified Cellulose Utilizing TGA-MS. (2016). National Institutes of Health. [Link]

-

Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. (n.d.). ResearchGate. [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). National Institutes of Health. [Link]

-

Reaction mechanism of alkoxysilane and silanol. (n.d.). ResearchGate. [Link]

-

Onset of degradation temperature, Td,onset, as determined by TGA as a... (n.d.). ResearchGate. [Link]

-

Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. (n.d.). Waters Corporation. [Link]

-

Bond Energies. (n.d.). Michigan State University. [Link]

-

Mechanism of Thermal Decomposition of Silanes. (n.d.). ResearchGate. [Link]

-

Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. (n.d.). ResearchGate. [Link]

-

Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. (n.d.). PubMed. [Link]

-

Differential scanning calorimetry (DSC) and Raman spectroscopy study of poly(dimethylsiloxane). (n.d.). Physical Chemistry Laboratory Server. [Link]

-

Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers. (n.d.). RSC Publishing. [Link]

-

Evolved Gas Analysis: Introduction to TGA/MS. (n.d.). TA Instruments. [Link]

-

Differential Scanning Calorimetry. (n.d.). Polymer Science Learning Center. [Link]

-

OPTIC-4 Pyrolysis GC Solution. (n.d.). GL Sciences. [Link]

-

Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides. (n.d.). MDPI. [Link]

-

Interpreting DSC Data. (n.d.). UCSB MRL. [Link]

-

Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution. (2023). PubMed. [Link]

-

DSC Analysis of Polymers. (n.d.). EAG Laboratories. [Link]

-

Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. (2021). MDPI. [Link]

-

Thermal decomposition study of some polyimide-polydimethylsiloxane copolymers. (n.d.). ResearchGate. [Link]

-

Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). University of Southern Mississippi. [Link]

-

Experimental and theoretical studies of hydrolytic stability of transparent polyimide films. (n.d.). ResearchGate. [Link]

-

Bond Strengths And Radical Stability. (2013). Master Organic Chemistry. [Link]

-

Table 1. Onset temperature of thermal decomposition (To),... (n.d.). ResearchGate. [Link]

-

Thermal stability (T onset ) and degradation peak (T p ) temperatures... (n.d.). ResearchGate. [Link]

-

The bond dissociation energy (enthalpy) is also referred to as. (2010). CRC Handbook of Chemistry and Physics. [Link]

-

Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. [Link]

-

Polydimethylsiloxane Thermal Degradation Part 1. Kinetic Aspects. (n.d.). ResearchGate. [Link]

-

Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. (n.d.). ResearchGate. [Link]

-

1 -Manual calculation of onset temperature for thermal degradation of HDPE with heating rate of 5°C min. (n.d.). ResearchGate. [Link]

-

THE APPLICATIONS OF POLYMERIC MATERIALS. (n.d.). IIP Series. [Link]

-

Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). (n.d.). MDPI. [Link]

-

Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2. (2022). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. Bond Energies [www2.chemistry.msu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]

- 11. Surface Decomposition Kinetics of Organosilane Precursors to Silicon Carbide | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pslc.ws [pslc.ws]

- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative and Qualitative Analysis of Surface Modified Cellulose Utilizing TGA-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. tainstruments.com [tainstruments.com]

- 21. researchgate.net [researchgate.net]

- 22. Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Enhancing Polymer Composite Performance with p-Tolylmethyldimethoxysilane

Introduction: The Critical Role of the Interface in Polymer Composites

The performance of a polymer composite is not solely defined by the properties of the polymer matrix and the reinforcing filler. The interface, the region where these two dissimilar materials meet, is arguably the most critical factor governing the final mechanical and thermal properties of the composite. Without effective interfacial adhesion, the transfer of stress from the flexible polymer matrix to the rigid filler is inefficient, leading to premature failure. Silane coupling agents are bifunctional molecules that act as molecular bridges at this interface, creating a durable and robust link between the organic and inorganic components.

This application note provides a detailed guide to the use of p-Tolylmethyldimethoxysilane as a coupling agent in polymer composites. We will delve into the underlying chemical mechanisms, provide detailed protocols for its application, and discuss its potential benefits for researchers, scientists, and drug development professionals working with advanced materials. While p-Tolylmethyldimethoxysilane is a less commonly cited silane, its unique structure, featuring a p-tolyl group, a methyl group, and two hydrolyzable methoxy groups, suggests specific advantages in certain polymer systems. The aromatic p-tolyl group can offer enhanced compatibility with aromatic polymers and potentially improve thermal stability, while the dimethoxy functionality can lead to a more flexible interfacial layer compared to trifunctional silanes.

Mechanism of Action: Bridging the Organic-Inorganic Divide

The efficacy of p-Tolylmethyldimethoxysilane as a coupling agent is rooted in its bifunctional nature. The molecule possesses two types of reactive groups: hydrolyzable methoxy groups and a non-hydrolyzable organofunctional group (the p-tolyl and methyl groups attached to silicon). The general structural formula of a silane coupling agent is Y-R-Si-X₃, where Y is an organofunctional group, R is an alkyl spacer, and X is a hydrolyzable group.[1]

The coupling mechanism proceeds in a series of steps:

-

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form reactive silanol groups (-OH). This reaction can be catalyzed by acid or base.[2][3] The presence of two methoxy groups in p-Tolylmethyldimethoxysilane means it will form a di-silanol upon complete hydrolysis.

-

Condensation: The newly formed silanol groups can condense with hydroxyl groups present on the surface of inorganic fillers (like silica or glass fibers) to form stable covalent siloxane bonds (Si-O-Inorganic). They can also self-condense to form a polysiloxane network on the filler surface.

-

Interfacial Adhesion: The organofunctional p-tolyl and methyl groups are oriented away from the filler surface and are available to interact with the polymer matrix. The non-polar aromatic p-tolyl group can establish strong van der Waals interactions or even pi-pi stacking with aromatic polymer matrices (e.g., polystyrene, polycarbonate, or certain epoxies). The methyl group contributes to the organophilic nature of the treated filler. This physical and chemical entanglement at the interface ensures efficient stress transfer from the matrix to the filler.

The following diagram illustrates the chemical bonding at the interface facilitated by p-Tolylmethyldimethoxysilane.

Caption: Mechanism of p-Tolylmethyldimethoxysilane at the filler-polymer interface.

Applications in Polymer Composites

p-Tolylmethyldimethoxysilane is suitable for use in a variety of thermoplastic and thermosetting polymer composites where improved adhesion to inorganic fillers is required.

Potential Polymer Matrix Systems:

-

Polyolefins: Polypropylene (PP) and Polyethylene (PE) composites, especially when filled with silica or glass fibers. The organophilic nature of the p-tolyl and methyl groups can enhance compatibility.

-

Styrenics: Polystyrene (PS) and its copolymers, where the aromatic p-tolyl group can interact favorably with the phenyl rings of the polymer.

-

Engineering Thermoplastics: Polycarbonates (PC), Polyesters (e.g., PET, PBT), and Polyamides (PA), particularly in glass-fiber reinforced formulations.

-

Thermosets: Epoxy, phenolic, and vinyl ester resins used in high-performance composites.

Commonly Used Fillers:

-

Silica: Fumed silica, precipitated silica, and silica sand.[4][5]

-

Glass Fibers: Milled glass fibers and chopped glass strands.[6][7]

-

Other Inorganic Fillers: Clay, talc, and mica, which possess surface hydroxyl groups.

Illustrative Performance Enhancements

While specific performance data for p-Tolylmethyldimethoxysilane is not widely published, the following table provides representative data on the improvements that can be expected when using a silane coupling agent in a polymer composite, based on studies with similar silanes.

| Property | Untreated Filler | Silane-Treated Filler | % Improvement |

| Tensile Strength (MPa) | 40.7 | 64.6 | ~59% |

| Flexural Modulus (GPa) | 2.5 | 4.0 | ~60% |

| Shear Bond Strength (MPa) | 7.5 | 14.8 | ~97% |

| Water Absorption (%) | 0.8 | 0.3 | ~62.5% |

Note: The data presented is illustrative and based on improvements observed with other silane coupling agents in various composite systems. Actual results will vary depending on the specific polymer, filler, processing conditions, and concentration of p-Tolylmethyldimethoxysilane used. The tensile strength data is based on a study of viscose fiber/polypropylene composites with a silane-grafted polypropylene coupling agent.[8] The shear bond strength data is from a study on a luting cement bonded to silica-coated titanium using different silanes.[9]

Experimental Protocols

There are two primary methods for incorporating p-Tolylmethyldimethoxysilane into a polymer composite: filler pre-treatment and the integral blend method .[4][10]

Protocol 1: Filler Pre-treatment (Wet Method)

This method involves treating the surface of the filler with the silane before it is incorporated into the polymer matrix. It generally provides a more uniform and precise surface treatment.[4]

Materials and Equipment:

-

p-Tolylmethyldimethoxysilane

-

Ethanol (95%) and Deionized Water (5%) solution

-

Acetic acid (for pH adjustment)

-

Inorganic filler (e.g., silica powder, milled glass fibers)

-

Beaker or flask for solution preparation

-

Stirrer/agitator

-

Oven (explosion-proof recommended)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Step-by-Step Procedure:

-

Solution Preparation:

-

Prepare a 95% ethanol / 5% water solution.

-

Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid.[9] This acidic condition catalyzes the hydrolysis of the methoxy groups.

-

With stirring, add p-Tolylmethyldimethoxysilane to the solution to achieve a final concentration of 0.5-2.0% by weight.[10]

-

Allow the solution to stir for approximately 30 minutes to ensure adequate hydrolysis and the formation of reactive silanol groups.[2]

-

-

Filler Treatment:

-

Disperse the inorganic filler into the silane solution with gentle agitation. A typical filler-to-solution ratio is 100g of filler per 500mL of solution, but this can be optimized.

-

Continue stirring for 2-5 minutes to ensure complete wetting of the filler surface.[9]

-

Decant the excess solution.

-

-

Washing and Drying:

-

Optionally, rinse the treated filler briefly with pure ethanol to remove any excess, unreacted silane.[9]

-

Dry the treated filler. This can be done at room temperature for 24 hours (at a relative humidity of at least 60%) or in an oven at 110-120°C for 5-10 minutes to accelerate the condensation of the silanol groups onto the filler surface.[9] Caution: Use an explosion-proof oven as ethanol vapors are flammable.

-

-

Composite Fabrication:

-

The dried, surface-treated filler is now ready to be compounded with the polymer matrix using standard techniques such as melt extrusion or solution mixing.

-

Protocol 2: Integral Blend Method

In this method, the silane coupling agent is added directly to the polymer resin during the compounding process.[4] This is a more streamlined approach often used in industrial settings.

Materials and Equipment:

-

p-Tolylmethyldimethoxysilane

-

Polymer resin (pellets or powder)

-

Inorganic filler

-

High-shear mixer or twin-screw extruder

-

PPE: safety goggles, gloves, lab coat

Step-by-Step Procedure:

-

Pre-blending:

-

In a separate container, tumble blend the polymer resin and the inorganic filler to get a relatively homogenous mixture.

-

-

Silane Addition:

-

The p-Tolylmethyldimethoxysilane can be added in one of two ways:

-

Direct Addition: The neat silane liquid is sprayed or dripped directly onto the polymer/filler blend as it is being fed into the mixer or extruder. The typical loading level is 0.2-2.0% by weight of the filler.[10]

-

Masterbatch: A concentrated masterbatch of the silane in the polymer resin can be prepared first. This masterbatch is then blended with the main polymer resin and filler during the final compounding step.[4]

-

-

-

Compounding:

-

The mixture is then processed in a high-shear mixer or twin-screw extruder. The heat and shear during this process promote the reaction of the silane with the filler surface and its interaction with the polymer matrix.

-

The following diagram outlines the workflow for both the filler pre-treatment and integral blend methods.

Caption: Experimental workflows for using p-Tolylmethyldimethoxysilane.

Safety Precautions